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Compound of Interest

Compound Name: TRAP-6 amide

Cat. No.: B12418313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TRAP-6 amide, a synthetic peptide crucial

for studying Protease-Activated Receptor 1 (PAR1) signaling and its subsequent effects on

intracellular calcium mobilization. This document details the molecular mechanisms,

quantitative effects, and experimental protocols relevant to researchers in pharmacology, cell

biology, and drug development.

Introduction to TRAP-6 Amide
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the sequence

SFLLRN-NH2. It functions as a selective and potent agonist for Protease-Activated Receptor 1

(PAR1), a G-protein coupled receptor (GPCR) that is a key player in thrombosis, inflammation,

and cellular signaling. By mimicking the action of thrombin's tethered ligand, TRAP-6 provides

a valuable tool to investigate PAR1-mediated signaling pathways in a controlled and

reproducible manner, independent of proteolytic cleavage. A primary and immediate

consequence of PAR1 activation by TRAP-6 is the mobilization of intracellular calcium

([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular

responses.

Mechanism of Action: The PAR1 Signaling Pathway
TRAP-6 amide activates PAR1, which is primarily coupled to the Gq family of G-proteins. This

initiates a well-defined signaling cascade leading to the release of calcium from intracellular
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stores.
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Caption: TRAP-6 signaling cascade leading to calcium release.

Quantitative Effects of TRAP-6 on Intracellular
Calcium
The following tables summarize the quantitative data available on the effects of TRAP-6 on

intracellular calcium mobilization and related physiological responses in various cell types.

Table 1: Potency of TRAP-6 in Inducing Calcium-Dependent Responses

Cell Type
Response
Measured

EC50 / Effective
Concentration

Citation

Human Platelets Platelet Aggregation 0.8 µM [1]

Human Platelets
Intracellular Calcium

Mobilization

10 µM (Effective

Concentration)
[2][3]

Xenopus Oocytes

(expressing human

PAR1)

Intracellular Calcium

Mobilization
0.01 - 10 µM [4]

Human Endothelial

Cells

Data not available in

searched literature
-

Human Astrocytes
Data not available in

searched literature
-

Table 2: Kinetics of TRAP-6-Induced Calcium Mobilization
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Cell Type Parameter Value Citation

Human Platelets

Onset Delay of

[Ca2+]i Rise (PAR1

agonists)

200 - 400 ms [5]

Human Platelets Time to Peak [Ca2+]i Rapid, transient peak [2][3]

Human Endothelial

Cells
Time to Peak [Ca2+]i

Data not available in

searched literature

Human Astrocytes
Rise Time to Peak

(sensory-evoked)
~3.5 - 5.7 seconds [6][7]

Human Astrocytes
Decay Time (90-10%,

sensory-evoked)
~4.3 - 4.8 seconds [6][7]

Note: Data for astrocytes are in response to sensory stimulation, which may involve PAR1, but

are not specific to TRAP-6 stimulation.

Table 3: Magnitude of TRAP-6-Induced Intracellular Calcium Changes

Cell Type Basal [Ca2+]i
Peak [Ca2+]i (post-
stimulation)

Citation

Human Platelets ~100 nM
Data not available in

searched literature
[8]

Human Umbilical Vein

Endothelial Cells

(HUVECs)

~117 nM
Up to 1500 nM (with

Thrombin)
[9]

Human Astrocytes
Data not available in

searched literature
-

Note: Peak [Ca2+]i for HUVECs is in response to thrombin, the natural PAR1 agonist.

Experimental Protocols
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General Workflow for Measuring TRAP-6-Induced
Calcium Mobilization
The following diagram outlines a typical experimental workflow for assessing the effects of

TRAP-6 on intracellular calcium levels.
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Experimental Workflow for Calcium Mobilization Assay
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Caption: A typical workflow for a TRAP-6 calcium assay.
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Detailed Protocol for Calcium Imaging in Human
Platelets
This protocol is adapted from methodologies described in the literature for measuring

intracellular calcium mobilization in washed human platelets.[2][3]

Materials:

TRAP-6 Amide (sterile, stock solution in water or appropriate buffer)

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

Pluronic F-127

HEPES-Tyrode buffer (pH 7.3)

Prostacyclin (PGI2)

Apyrase

Bovine Serum Albumin (BSA)

96-well black, clear-bottom microplates

Fluorescence plate reader with automated injection capabilities

Procedure:

Platelet Isolation:

Collect whole blood into acid-citrate-dextrose (ACD) anticoagulant.

Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).

Add prostacyclin (1 µM final concentration) to the PRP to prevent platelet activation.

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
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Resuspend the platelet pellet gently in HEPES-Tyrode buffer containing apyrase (2 U/mL)

and prostacyclin.

Wash the platelets by centrifuging at 1000 x g for 10 minutes and resuspend in fresh

HEPES-Tyrode buffer.

Adjust the final platelet concentration to 2 x 10^8 cells/mL.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (e.g., 3-5 µM) and Pluronic F-127 (0.02%)

in HEPES-Tyrode buffer.

Incubate the washed platelets with the loading buffer for 30-45 minutes at 37°C in the

dark, with occasional gentle mixing.

After incubation, wash the platelets twice with HEPES-Tyrode buffer to remove

extracellular dye.

Resuspend the Fura-2 loaded platelets in HEPES-Tyrode buffer containing 1% BSA to the

desired final concentration.

Calcium Measurement:

Pipette the Fura-2 loaded platelet suspension into a 96-well black, clear-bottom

microplate.

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

Measure the baseline fluorescence for a set period (e.g., 60 seconds). For Fura-2, this

involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

Using the plate reader's automated injector, add varying concentrations of TRAP-6 amide
to the wells.

Immediately following injection, continuously record the fluorescence signal for a defined

period (e.g., 5-10 minutes) to capture the initial peak and subsequent decay of the calcium

signal.
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Data Analysis:

Calculate the ratio of fluorescence intensities at the two excitation wavelengths

(F340/F380 for Fura-2).

Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the

Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max),

where Kd is the dissociation constant of Fura-2 for Ca2+, R is the fluorescence ratio, and

Rmin and Rmax are the ratios under Ca2+-free and Ca2+-saturating conditions,

respectively.

Determine the peak [Ca2+]i, time to peak, and the duration of the calcium signal for each

TRAP-6 concentration.

Plot the peak [Ca2+]i against the TRAP-6 concentration to generate a dose-response

curve and calculate the EC50 value.

Conclusion
TRAP-6 amide is an indispensable tool for elucidating the intricacies of PAR1 signaling and its

profound impact on intracellular calcium homeostasis. This guide provides a foundational

understanding of its mechanism of action, summarizes the available quantitative data, and

offers detailed experimental protocols to aid researchers in their investigations. The provided

diagrams serve to visualize the complex signaling and experimental processes, facilitating a

deeper comprehension of TRAP-6-mediated cellular activation. Further research is warranted

to fully quantify the dose-response and kinetic parameters of TRAP-6-induced calcium

mobilization in a wider range of cell types, which will undoubtedly contribute to a more

complete understanding of PAR1's role in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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